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molecular formula C19H20FNO3 B8484368 3-Piperidinol, 1-(2-fluorobenzoyl)-3-(3-methoxyphenyl)- CAS No. 875272-90-5

3-Piperidinol, 1-(2-fluorobenzoyl)-3-(3-methoxyphenyl)-

Cat. No. B8484368
M. Wt: 329.4 g/mol
InChI Key: CLFCQLLVRFTZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790898B2

Procedure details

The compound of Example 1 was prepared according to the general preparation protocol A from 2-fluorobenzoyl chloride and 3-(3-methoxy-phenyl)-piperidine-3-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:11][O:12][C:13]1[CH:14]=[C:15]([C:19]2([OH:25])[CH2:24][CH2:23][CH2:22][NH:21][CH2:20]2)[CH:16]=[CH:17][CH:18]=1>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:21]1[CH2:22][CH2:23][CH2:24][C:19]([OH:25])([C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([O:12][CH3:11])[CH:14]=2)[CH2:20]1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C1(CNCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(=O)N1CC(CCC1)(C1=CC(=CC=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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